6-Iodothieno[3,2-d]pyrimidin-4(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-iodo-3H-thieno[3,2-d]pyrimidin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3IN2OS/c7-4-1-3-5(11-4)6(10)9-2-8-3/h1-2H,(H,8,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNWYDHQWPQXICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC2=C1N=CNC2=O)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3IN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.07 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Iodothieno 3,2 D Pyrimidin 4 3h One
Retrosynthetic Analysis and Key Precursors
A logical retrosynthetic analysis of 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one suggests that the primary disconnection would be the carbon-iodine bond. This approach points to the parent molecule, thieno[3,2-d]pyrimidin-4(3H)-one, as the immediate precursor. The introduction of the iodine atom at the 6-position can be envisioned through an electrophilic aromatic substitution reaction.
Further deconstruction of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold reveals two main retrosynthetic pathways. The first involves disconnecting the pyrimidine (B1678525) ring, leading back to a 3-aminothiophene-2-carboxylic acid derivative or a related functional equivalent. This precursor already contains the thiophene (B33073) ring and the necessary functionalities for the subsequent cyclization to form the pyrimidine ring.
The second major pathway involves a disconnection of the thiophene ring itself. This would typically start from a suitably substituted pyrimidine precursor, onto which the thiophene ring is then constructed. However, the former approach, starting from a thiophene derivative, is more commonly reported in the literature for this class of compounds.
Therefore, the key precursors for the synthesis of this compound are:
Thieno[3,2-d]pyrimidin-4(3H)-one: The direct precursor for the iodination step.
Methyl 3-aminothiophene-2-carboxylate or 3-aminothiophene-2-carboxamide (B122380): Crucial intermediates for the construction of the thieno[3,2-d]pyrimidin-4(3H)-one core.
Established Synthetic Routes to the Thieno[3,2-d]pyrimidin-4(3H)-one Scaffold
The synthesis of the core thieno[3,2-d]pyrimidin-4(3H)-one ring system is a well-established area of heterocyclic chemistry. Several versatile methods have been developed, often starting from readily available thiophene derivatives.
Construction of the Pyrimidine Ring from Thiophene Derivatives
A prevalent method for constructing the thieno[3,2-d]pyrimidin-4(3H)-one scaffold involves the cyclization of 3-aminothiophene-2-carboxylate esters or amides. A common approach is the reaction of methyl 3-aminothiophene-2-carboxylate with formamide, which serves as both a reactant and a solvent, typically under reflux conditions. This one-step process provides a direct route to the desired heterocyclic core.
Alternatively, the 3-aminothiophene-2-carboxamide can be used. The synthesis of this amide can be achieved from the corresponding ester. The subsequent cyclization can be effected using various reagents that provide the missing carbon atom of the pyrimidine ring.
A notable example starts from methyl 3-amino-5-arylthiophene-2-carboxylate, which can be synthesized via a multi-step procedure. researchgate.net This precursor can then be converted to the corresponding thieno[3,2-d]pyrimidin-4(3H)-one.
Cyclocondensation Reactions Employing Nitrile Derivatives
Another important strategy relies on the use of 2-amino-3-cyanothiophene derivatives, which are often synthesized through the versatile Gewald reaction. researchgate.net The Gewald reaction involves the condensation of a ketone or aldehyde with an activated nitrile (such as malononitrile (B47326) or ethyl cyanoacetate) and elemental sulfur in the presence of a base. researchgate.netyoutube.com This multicomponent reaction provides a rapid and efficient entry to highly substituted 2-aminothiophenes.
Once the 2-amino-3-cyanothiophene is obtained, it can be further elaborated to the thieno[3,2-d]pyrimidin-4(3H)-one. For instance, treatment with N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA) can lead to an intermediate that undergoes Dimroth rearrangement and condensation to form the pyrimidine ring. youtube.com
Multicomponent Reaction Approaches
More recently, one-pot multicomponent reactions (MCRs) have been developed for the direct synthesis of the thieno[2,3-d]pyrimidin-4(3H)-one scaffold, an isomer of the target core. nih.gov These reactions often combine the principles of the Gewald reaction and subsequent cyclization in a single synthetic operation, offering advantages in terms of efficiency and atom economy. While this approach directly yields the isomeric scaffold, similar principles could potentially be adapted for the synthesis of the thieno[3,2-d]pyrimidin-4(3H)-one system.
Strategies for Regioselective Iodination of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The final and crucial step in the synthesis of the target compound is the regioselective introduction of an iodine atom at the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core. The thiophene ring is generally susceptible to electrophilic substitution, and the position of substitution is directed by the electronic effects of the fused pyrimidine ring and any existing substituents.
Direct Halogenation Protocols
Direct iodination of the thieno[3,2-d]pyrimidin-4(3H)-one core is the most straightforward approach. This can typically be achieved using an electrophilic iodine source. Common reagents for the iodination of aromatic and heteroaromatic compounds include:
N-Iodosuccinimide (NIS): NIS is a mild and effective iodinating agent for electron-rich aromatic systems. rsc.org The reaction can be carried out in a suitable solvent, and its reactivity can be enhanced by the addition of an acid catalyst. rsc.org
Iodine in the presence of an oxidizing agent: A mixture of molecular iodine (I₂) and an oxidizing agent, such as iodic acid (HIO₃) or nitric acid, can generate a more potent electrophilic iodine species in situ.
The regioselectivity of the iodination will be governed by the electronic distribution in the thieno[3,2-d]pyrimidin-4(3H)-one ring system. The thiophene ring is activated towards electrophilic attack, and theoretical considerations suggest that the 6-position is electronically favored for substitution. While direct experimental evidence for the iodination of the parent thieno[3,2-d]pyrimidin-4(3H)-one is not extensively documented in the provided search results, the synthesis of 7-bromo analogues of related thieno[3,2-d]pyrimidines has been reported, indicating that halogenation of the thiophene ring is a feasible transformation. nih.gov
An alternative to direct iodination could be a halogen exchange reaction. If a 6-bromothieno[3,2-d]pyrimidin-4(3H)-one precursor is available, it could potentially be converted to the iodo derivative through a Finkelstein-type reaction or a palladium-catalyzed process, although this would add extra steps to the synthetic sequence.
Below is a table summarizing the synthetic strategies:
| Synthetic Step | Key Reaction Type | Typical Reagents and Conditions | Relevant Precursors |
| Scaffold Synthesis | Cyclization | Formamide, reflux | Methyl 3-aminothiophene-2-carboxylate |
| Scaffold Synthesis | Gewald Reaction & Cyclization | Ketone/aldehyde, activated nitrile, sulfur, base; followed by cyclization reagents | Carbonyl compound, activated nitrile |
| Iodination | Electrophilic Aromatic Substitution | N-Iodosuccinimide (NIS); I₂/HIO₃ | Thieno[3,2-d]pyrimidin-4(3H)-one |
Palladium-Catalyzed Iododesilylation or Related Methods
While direct palladium-catalyzed iododesilylation for the synthesis of this compound is not extensively documented in dedicated studies, the principles of such transformations on similar heterocyclic systems are well-established. This approach would typically involve the preparation of a 6-silyl-thieno[3,2-d]pyrimidin-4(3H)-one precursor, followed by a palladium-catalyzed reaction with an iodine source.
The feasibility of palladium-catalyzed cross-coupling reactions on the thieno[3,2-d]pyrimidine (B1254671) core has been demonstrated, particularly with bromo- and chloro-substituted analogues. For instance, Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings have been successfully performed on 6-bromo-2-aminothieno[3,2-d]pyrimidin-4(3H)-one, highlighting the amenability of the C6 position to palladium-mediated bond formation. These reactions often employ catalysts such as Pd(PPh₃)₄ or PdCl₂(dppf) in the presence of a suitable base. Extrapolating from this, a hypothetical iododesilylation could proceed under similar conditions, using an electrophilic iodine source like N-iodosuccinimide (NIS) or molecular iodine (I₂). The choice of palladium catalyst and ligands would be crucial to optimize the reaction and ensure high yields.
Iodination of Pre-functionalized Thiophene Rings
A more common and direct approach to this compound involves the iodination of a pre-functionalized thieno[3,2-d]pyrimidine ring system. This can be achieved through several methods, including halogen exchange reactions or direct electrophilic iodination.
One documented method involves a halogen exchange reaction, starting from a 4-chloro-thieno[3,2-d]pyrimidine derivative. While this has been reported for the synthesis of a 4-iodo analogue, the conversion was noted to be slow and incomplete, resulting in a low yield of the desired product even after prolonged reaction times with sodium iodide in refluxing dioxane. nih.gov This suggests that while feasible, this method may not be optimal for efficient large-scale synthesis of the 6-iodo isomer without significant optimization.
A plausible, though not explicitly detailed in the literature for this specific compound, alternative is the direct iodination of the thieno[3,2-d]pyrimidin-4(3H)-one core. This would likely involve an electrophilic iodinating agent such as N-iodosuccinimide (NIS) or iodine in the presence of an oxidizing agent. The regioselectivity of such a reaction would be a critical factor, as the thiophene ring has multiple positions susceptible to electrophilic attack.
Another potential route is the Sandmeyer reaction, a well-established method for introducing halides onto aromatic rings via a diazonium salt intermediate. nih.govresearchgate.netscilit.com This would necessitate the synthesis of a 6-amino-thieno[3,2-d]pyrimidin-4(3H)-one precursor, which could then be converted to the corresponding diazonium salt and subsequently treated with a source of iodide, such as potassium iodide. While the Sandmeyer reaction is a powerful tool, its application to the thieno[3,2-d]pyrimidine system would require careful optimization of the diazotization and iodination steps to manage the stability of the diazonium intermediate and avoid side reactions.
Development of Novel Synthetic Pathways Towards this compound
The development of novel and efficient synthetic routes to this compound is an area of active interest, driven by the need for reliable access to this key building block. Research in this area focuses on improving reaction conditions, enhancing yields, and exploring a wider range of starting materials.
Optimized Reaction Conditions and Yield Enhancement
The optimization of reaction conditions is paramount for improving the efficiency of any synthetic pathway. For the synthesis of this compound, several factors could be targeted for optimization.
In the case of halogen exchange reactions, the choice of solvent, temperature, and iodide source can significantly impact the reaction rate and yield. The use of a higher boiling point solvent or the addition of a phase-transfer catalyst could potentially improve the low yields reported for this transformation. nih.gov
For palladium-catalyzed methods, the selection of the palladium precursor, ligand, base, and solvent system is critical. A systematic screening of these parameters, as is common in the development of cross-coupling methodologies, could lead to a highly efficient and high-yielding protocol. The table below illustrates a hypothetical optimization of a palladium-catalyzed iodination, drawing on conditions used for related transformations.
Table 1: Hypothetical Optimization of Palladium-Catalyzed Iodination of a 6-Silyl-thieno[3,2-d]pyrimidin-4(3H)-one
| Entry | Palladium Catalyst | Ligand | Base | Solvent | Temperature (°C) | Yield (%) |
| 1 | Pd(PPh₃)₄ | - | Na₂CO₃ | Toluene | 100 | Low |
| 2 | PdCl₂(dppf) | - | Cs₂CO₃ | Dioxane | 110 | Moderate |
| 3 | Pd₂(dba)₃ | XPhos | K₃PO₄ | THF | 80 | High |
Exploration of Alternative Starting Materials
One could envision a strategy starting from a pre-iodinated thiophene derivative, which is then subjected to cyclization to form the pyrimidinone ring. This approach would depend on the stability of the iodo-substituent under the cyclization conditions.
Discussion on Synthetic Challenges and Opportunities
The synthesis of this compound is not without its challenges. The primary difficulty lies in the selective and high-yielding introduction of the iodine atom onto the thiophene ring of the thieno[3,2-d]pyrimidine scaffold. The reactivity of the thiophene ring can lead to issues with regioselectivity in direct halogenation reactions. Furthermore, the stability of the iodo-substituent under various reaction conditions must be considered, as the C-I bond can be susceptible to cleavage.
The low yield reported for the halogen exchange reaction highlights a significant hurdle in accessing this compound efficiently. Overcoming this would likely require the development of more activated substrates or more potent iodinating systems.
Despite these challenges, the synthesis of this compound presents significant opportunities. As a halogenated heterocyclic compound, it is a versatile building block for the construction of more complex molecules through a variety of cross-coupling reactions. The development of a robust and scalable synthesis would provide medicinal chemists with ready access to a key intermediate for the generation of libraries of novel thieno[3,2-d]pyrimidine derivatives for drug discovery programs. The iodo-substituent is particularly attractive for its reactivity in a wide range of coupling reactions, often proceeding under milder conditions than its bromo- or chloro-counterparts. This makes this compound a highly desirable synthetic target.
Chemical Reactivity and Derivatization Strategies of 6 Iodothieno 3,2 D Pyrimidin 4 3h One
Reactivity of the Iodine Substituent at C6
The iodine atom at the C6 position of the thieno[3,2-d]pyrimidin-4(3H)-one ring is the primary site for chemical modification. Its reactivity is dominated by its ability to participate in palladium-catalyzed cross-coupling reactions, serving as an excellent leaving group. This reactivity is crucial for creating carbon-carbon and carbon-nitrogen bonds, enabling the synthesis of a wide array of derivatives.
Palladium-Catalyzed Cross-Coupling Reactions at C6
Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C6 position of the 6-iodothieno[3,2-d]pyrimidin-4(3H)-one scaffold. These reactions have been successfully employed to introduce aryl, heteroaryl, alkynyl, and amino groups, significantly expanding the chemical space around this core structure. nih.gov
The Suzuki-Miyaura coupling is a widely used method for forming C-C bonds between the thienopyrimidinone core and various aryl or heteroaryl groups. This reaction typically involves the use of a palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄), and a base to couple the iodo-substituted scaffold with an appropriate boronic acid or boronate ester. nih.govresearchgate.net
Research has demonstrated the successful arylation and heteroarylation at the C6 position. nih.gov For instance, the coupling of a related 2-aminothieno[3,2-d]pyrimidin-4(3H)-one with various (het)arylboronic acids has been achieved in good yields. academie-sciences.fr
Table 1: Examples of Suzuki-Miyaura Coupling Reactions at C6
| Entry | Aryl/Heteroaryl Boronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | p-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene | 83 | sci-hub.se |
Note: The specific substrate in the references may be a derivative of this compound.
The Sonogashira coupling enables the introduction of alkyne moieties at the C6 position, a valuable modification for extending conjugation and introducing rigidity into the molecular structure. nih.gov This reaction involves a palladium catalyst, a copper(I) co-catalyst, and a base, typically an amine, to couple the iodo-compound with a terminal alkyne. nih.govnih.gov
Studies have shown the successful alkynylation of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold with various terminal alkynes, leading to products with yields ranging from 23% to 85%. nih.gov The variability in yields can sometimes be attributed to the volatility of the alkyne used or challenges in purification. nih.gov
Table 2: Examples of Sonogashira Coupling Reactions at C6
| Entry | Alkyne | Pd Catalyst | Cu Co-catalyst | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|---|
| 1 | Phenylacetylene (B144264) | PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF | 85 | nih.gov |
| 2 | 1-Heptyne | PdCl₂(PPh₃)₂ | CuI | Triethylamine | DMF | 61 | nih.gov |
Note: The specific substrate in the reference is a 2-amino substituted derivative.
The Buchwald-Hartwig amination is a key method for forming C-N bonds, allowing for the introduction of various primary and secondary amines at the C6 position. wikipedia.org The development of specific reaction conditions for this transformation on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold has been a subject of research. nih.gov These reactions typically require a palladium catalyst, a suitable phosphine (B1218219) ligand, and a base. researchgate.net
For the thieno[3,2-d]pyrimidin-4(3H)-one series, conditions for Buchwald-Hartwig amination have been developed, leading to the successful synthesis of various N-substituted derivatives. nih.gov For example, the coupling with piperidine (B6355638) resulted in a good yield and led to a compound with improved metabolic stability in one study. nih.govrsc.org
Table 3: Examples of Buchwald-Hartwig Amination at C6
| Entry | Amine | Pd Catalyst/Ligand | Base | Solvent | Yield (%) | Reference |
|---|---|---|---|---|---|---|
| 1 | Piperidine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 60 | nih.gov |
| 2 | Morpholine | Pd₂(dba)₃ / Xantphos | Cs₂CO₃ | Dioxane | 65 | nih.gov |
Note: The specific substrate in the reference is a bromo- and 2-amino-substituted derivative.
While Suzuki, Sonogashira, and Buchwald-Hartwig reactions are the most prominently reported, the reactivity of the C6-iodo bond suggests potential for other transition metal-catalyzed transformations. These could include Stille coupling (using organotin reagents), Heck coupling (with alkenes), and cyanation reactions, further broadening the scope of possible derivatives. However, specific examples of these reactions on the this compound core are less documented in readily available literature compared to the aforementioned couplings.
Reactivity of the Thieno[3,2-d]pyrimidin-4(3H)-one Core
The chemical behavior of the this compound core is dictated by the interplay of its constituent thiophene (B33073) and pyrimidine (B1678525) rings. The electron-rich nature of the thiophene ring predisposes it to electrophilic attack, while the pyrimidine ring, with its two nitrogen atoms, offers sites for nucleophilic substitution and functionalization.
Electrophilic Aromatic Substitution Reactions on the Thiophene Ring
The thiophene ring in the thieno[3,2-d]pyrimidine (B1254671) system is generally susceptible to electrophilic aromatic substitution. However, the reactivity is influenced by the substituents on both the thiophene and pyrimidine rings. While specific studies on the electrophilic substitution of this compound are not extensively documented, analogous reactions on related thienopyrimidine systems provide valuable insights. For instance, studies on 5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one have shown that electrophilic ipso-substitution of a methyl group by a nitro group can occur. journalcsij.com This suggests that the thiophene ring is reactive towards strong electrophiles.
The iodine atom at the 6-position is a key functional group that can be readily transformed through various cross-coupling reactions. Palladium-catalyzed reactions such as Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig couplings are powerful tools for introducing aryl, heteroaryl, alkynyl, and amino moieties at this position. nih.govnih.gov These reactions significantly expand the diversity of accessible analogues. For example, Sonogashira coupling of 6-bromothieno[3,2-d]pyrimidin-4-anilines with various alkynes has been successfully employed to generate 6-ethynyl derivatives. nih.gov
Functionalization at the Pyrimidine Nitrogen Atoms (N1, N3)
The nitrogen atoms of the pyrimidine ring, N1 and N3, are nucleophilic and can be functionalized through alkylation and arylation reactions. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituent at other positions. Studies on related thieno[3,2-d]pyrimidin-2,4(1H,3H)-diones and their 2-thioxo analogues have demonstrated that N-alkylation can be achieved using alkyl halides in the presence of a base. bibliomed.org For instance, N-methylation of a thieno[3,2-d]pyrimidin-4(3H)-one derivative has been accomplished using methyl iodide and potassium carbonate. nih.gov
While direct N-arylation can be more challenging, modern cross-coupling methods offer viable routes. Although specific examples for this compound are not prevalent in the literature, the general principles of N-arylation of pyrimidine systems are applicable.
Transformations of the C4-Oxo Group
The C4-oxo group is a versatile handle for further derivatization. A common and crucial transformation is its conversion to a 4-chloro group, which then serves as a leaving group for nucleophilic aromatic substitution (SNAr) reactions. This is typically achieved by treatment with chlorinating agents like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂). nih.govnih.gov The resulting 4-chlorothieno[3,2-d]pyrimidine (B95853) is a key intermediate for introducing a wide range of substituents at the C4 position.
The 4-chloro derivative readily reacts with various nucleophiles, including amines, alcohols, and thiols, to yield 4-amino, 4-alkoxy/aryloxy, and 4-thioether substituted thieno[3,2-d]pyrimidines, respectively. nih.govnih.govnih.gov For example, treatment of a 4-chlorothieno[3,2-d]pyrimidine with benzylamine (B48309) has been used to synthesize N-benzylthieno[3,2-d]pyrimidin-4-amine. nih.gov
Furthermore, the C4-oxo group can be converted to a thione group (C=S) using reagents like Lawesson's reagent or phosphorus pentasulfide. This transformation has been demonstrated for related thieno[3,4-d]pyrimidin-4(1H)-one systems to create photosensitizers. chemrxiv.org
Design and Synthesis of Advanced Analogues via Strategic Derivatization
The strategic derivatization of this compound allows for the systematic exploration of the chemical space around this scaffold, which is essential for establishing robust structure-activity relationships.
Library Synthesis and High-Throughput Approaches
The amenability of the this compound core to various chemical transformations makes it an ideal candidate for library synthesis. Combinatorial and parallel synthesis approaches can be employed to rapidly generate a large number of diverse analogues. While specific high-throughput synthesis protocols for this exact molecule are not extensively reported, the synthetic strategies for related thienopyrimidines can be adapted. For instance, a solution-phase parallel synthesis of a library of thieno[2,3-d]pyrimidin-2-ylmethanamines has been successfully accomplished, demonstrating the feasibility of such approaches for this class of compounds. researchgate.net
The general strategy for library synthesis would involve:
Synthesis of the core this compound.
Parallel derivatization at the C6 position via palladium-catalyzed cross-coupling reactions with a diverse set of boronic acids, alkynes, or amines.
Conversion of the C4-oxo group to a 4-chloro group.
Parallel nucleophilic substitution at the C4 position with a library of amines, alcohols, or thiols.
Optional N-alkylation/arylation at the pyrimidine ring.
This multi-directional diversification allows for the generation of a comprehensive library of compounds for biological screening.
Incorporation of Diverse Chemical Motifs for Structure-Activity Relationship Studies
The development of potent and selective bioactive compounds relies heavily on understanding the structure-activity relationships. The this compound scaffold has been utilized as a starting point for the synthesis of various kinase inhibitors. nih.govacs.orgnih.gov SAR studies on these series of compounds have highlighted the importance of the substituents at different positions of the thienopyrimidine core.
For example, in the development of Tpl2 kinase inhibitors, the substitution pattern on the thieno[3,2-d]pyrimidine core was found to influence the binding mode. nih.gov Similarly, in the discovery of SIRT1, SIRT2, and SIRT3 inhibitors, the thieno[3,2-d]pyrimidine-6-carboxamide core was identified as a key pharmacophore, with the substituent on the carboxamide playing a crucial role in potency. acs.org The introduction of various aryl and heteroaryl groups at the C6 position through Suzuki coupling has been shown to be a viable strategy for modulating the biological activity of these compounds. nih.gov
The table below summarizes some of the derivatization strategies and the resulting compound classes that can be generated from this compound for SAR studies.
| Reactive Site | Derivatization Reaction | Resulting Compound Class | Potential for SAR Studies |
| C6-Iodo | Suzuki-Miyaura Coupling | 6-Aryl/Heteroaryl-thieno[3,2-d]pyrimidin-4(3H)-ones | Exploration of hydrophobic and electronic interactions at the C6 position. |
| C6-Iodo | Sonogashira Coupling | 6-Alkynyl-thieno[3,2-d]pyrimidin-4(3H)-ones | Introduction of linear, rigid linkers for probing binding pockets. |
| C6-Iodo | Buchwald-Hartwig Amination | 6-Amino-thieno[3,2-d]pyrimidin-4(3H)-ones | Introduction of hydrogen bond donors/acceptors and basic centers. |
| N1/N3-H | N-Alkylation/Arylation | N-Substituted-6-iodothieno[3,2-d]pyrimidin-4(3H)-ones | Modulation of solubility, metabolic stability, and steric bulk. |
| C4=O | Chlorination followed by SNAr | 4-Amino/Alkoxy/Thioether-thieno[3,2-d]pyrimidines | Extensive diversification to explore key interactions with biological targets. |
| C4=O | Thionation | 6-Iodothieno[3,2-d]pyrimidine-4(3H)-thiones | Alteration of electronic properties and hydrogen bonding capacity. |
This compound as a Building Block in Complex Chemical Syntheses
The strategic placement of an iodine atom on the thieno[3,2-d]pyrimidine core makes this compound a highly valuable heterocyclic building block for the construction of more complex molecular architectures. moldb.com The carbon-iodine bond at the 6-position is a prime site for functionalization, particularly through palladium-catalyzed cross-coupling reactions. This reactivity allows for the introduction of a wide array of substituents, enabling the synthesis of diverse chemical libraries for various research applications, including the development of novel therapeutic agents. nih.govresearchgate.net The thieno[2,3-d]pyrimidine (B153573) scaffold, a bioisostere of quinazolines and purine (B94841) nucleobases, is a key feature in molecules with potential anticancer and antimicrobial properties. nih.gov
The versatility of this compound as a synthetic intermediate is primarily demonstrated through its successful application in several powerful carbon-carbon and carbon-nitrogen bond-forming reactions. These include the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions, which have been effectively used to modulate the structure at the 6-position. nih.govresearchgate.net
Palladium-Catalyzed Cross-Coupling Strategies
Research has extensively utilized palladium catalysis to derivatize the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold, starting from its iodo- or bromo-precursors. These reactions are fundamental in medicinal chemistry for creating libraries of compounds for structure-activity relationship (SAR) studies. For instance, in the pursuit of new antiplasmodial agents, the 6-position of a 2-aminothieno[3,2-d]pyrimidin-4(3H)-one hit compound was identified as being susceptible to metabolic oxidation. nih.govresearchgate.net This prompted a systematic exploration of this position by introducing diverse substituents via cross-coupling reactions to enhance metabolic stability and cytotoxicity profiles. nih.gov
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, creating a carbon-carbon bond between an organohalide and an organoboron compound, typically a boronic acid, in the presence of a palladium catalyst and a base. libretexts.orgwikipedia.org This reaction is known for its mild conditions and tolerance of a wide range of functional groups. organic-chemistry.org
In the context of the 6-iodothienopyrimidinone scaffold, the Suzuki-Miyaura coupling has been employed to introduce various aryl and heteroaryl groups. nih.govresearchgate.net For example, reacting the iodo-derivative with different (hetero)arylboronic acids under palladium catalysis affords a range of 6-arylthieno[3,2-d]pyrimidin-4(3H)-ones. These modifications are crucial for exploring how different aromatic substituents at this position influence the biological activity of the molecule. nih.govsci-hub.se
| Entry | Coupling Partner (Boronic Acid) | Catalyst System | Product | Yield (%) | Reference |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-amino-6-phenylthieno[3,2-d]pyrimidin-4(3H)-one | 70 | nih.govresearchgate.net |
| 2 | 4-Fluorophenylboronic acid | Pd(PPh₃)₄ / Na₂CO₃ | 2-amino-6-(4-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one | 73 | nih.govresearchgate.net |
| 3 | Pyridin-3-ylboronic acid | Pd(dppf)Cl₂ / K₂CO₃ | 2-amino-6-(pyridin-3-yl)thieno[3,2-d]pyrimidin-4(3H)-one | 50 | nih.govresearchgate.net |
The Sonogashira coupling reaction facilitates the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.org This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst, providing a direct route to substituted alkynes. organic-chemistry.orglibretexts.org
This methodology has been successfully applied to this compound to install alkynyl moieties. nih.gov The introduction of a linear alkyne linker can significantly alter the geometry and electronic properties of the molecule, which is a valuable strategy in drug design. For example, coupling with terminal alkynes like phenylacetylene or propargyl alcohol introduces functionalized side chains that can serve as handles for further chemical modification or interact with biological targets. nih.govnih.gov
| Entry | Coupling Partner (Alkyne) | Catalyst System | Product | Yield (%) | Reference |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 2-amino-6-(phenylethynyl)thieno[3,2-d]pyrimidin-4(3H)-one | 60 | nih.gov |
| 2 | 3,3-Dimethyl-1-butyne | Pd(PPh₃)₂Cl₂ / CuI / TEA | 2-amino-6-((3,3-dimethylbut-1-yn-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one | 55 | nih.gov |
| 3 | 1-Ethynyl-4-fluorobenzene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 2-amino-6-((4-fluorophenyl)ethynyl)thieno[3,2-d]pyrimidin-4(3H)-one | 65 | nih.gov |
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine. wikipedia.org This reaction has become a powerful tool for synthesizing aryl amines, which are prevalent in pharmaceuticals. rsc.org
This reaction has been instrumental in diversifying the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core with a range of amino substituents. nih.govresearchgate.net By coupling the 6-iodo precursor with various primary and secondary amines, including cyclic amines like piperidine and morpholine, a library of 6-amino-thieno[3,2-d]pyrimidin-4(3H)-one derivatives was generated. One such derivative, bearing a piperidine ring at the 6-position, demonstrated an improved cytotoxicity and metabolic stability profile, highlighting the success of this derivatization strategy. nih.gov
| Entry | Coupling Partner (Amine) | Catalyst System | Product | Yield (%) | Reference |
| 1 | Morpholine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-amino-6-morpholinothieno[3,2-d]pyrimidin-4(3H)-one | 68 | nih.gov |
| 2 | Piperidine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-amino-6-(piperidin-1-yl)thieno[3,2-d]pyrimidin-4(3H)-one | 75 | nih.gov |
| 3 | Cyclopropylamine | Pd₂(dba)₃ / Xantphos / Cs₂CO₃ | 2-amino-6-(cyclopropylamino)thieno[3,2-d]pyrimidin-4(3H)-one | 40 | nih.gov |
Structural Elucidation and Spectroscopic Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules by mapping the chemical environments of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C).
Proton NMR (¹H NMR) for Proton Environment Analysis
Proton NMR (¹H NMR) provides information on the number of different types of protons in a molecule, their electronic environment, and their proximity to other protons. For 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one, the structure dictates the presence of three distinct proton signals.
Thiophene (B33073) Ring Proton (H-7): A single proton is attached to the thiophene ring at position 7. Its chemical shift is expected in the aromatic region, influenced by the electron-donating sulfur atom and the fused pyrimidine (B1678525) ring.
Pyrimidine Ring Proton (H-2): The pyrimidine ring contains a proton at position 2. This proton is situated between two nitrogen atoms, leading to a downfield shift.
Amide Proton (N-H): The proton on the nitrogen at position 3 (in the 4(3H)-one tautomeric form) is an amide proton. This signal is typically broad and its chemical shift can vary depending on the solvent and concentration. In DMSO-d₆, it is expected to appear at a significantly downfield position due to hydrogen bonding with the solvent.
Table 1: Predicted ¹H NMR Spectral Data for this compound Note: These are predicted values. Actual experimental values may vary.
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |
|---|---|---|---|
| H-7 | 7.5 - 8.0 | Singlet (s) | Aromatic proton on the thiophene ring. |
| H-2 | 8.0 - 8.5 | Singlet (s) | Proton on the pyrimidine ring, deshielded by adjacent nitrogen atoms. |
| N-H | 12.0 - 13.0 | Broad Singlet (br s) | Amide proton; chemical shift is solvent-dependent. |
Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Determination
Carbon-13 NMR identifies all unique carbon atoms in a molecule. For this compound, six distinct signals are expected, corresponding to the six carbon atoms in the heterocyclic framework.
Carbonyl Carbon (C-4): This carbon will appear significantly downfield due to the double bond to oxygen.
Iodinated Carbon (C-6): The carbon atom directly bonded to the heavy iodine atom will have its chemical shift influenced by the "heavy atom effect," typically shifting it to a lower ppm value than what might otherwise be expected.
Other Aromatic/Heteroaromatic Carbons: The remaining four carbons (C-2, C-4a, C-5a, C-7) will appear in the aromatic region of the spectrum. Their precise shifts are determined by their position within the fused ring system and proximity to the heteroatoms.
Table 2: Predicted ¹³C NMR Spectral Data for this compound Note: These are predicted values. Actual experimental values may vary.
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
|---|---|---|
| C-4 | 155 - 165 | Carbonyl carbon of the pyrimidinone ring. |
| C-2 | 145 - 155 | Carbon in the pyrimidine ring. |
| C-7a | 140 - 150 | Bridgehead carbon. |
| C-4a | 125 - 135 | Bridgehead carbon. |
| C-7 | 120 - 130 | Aromatic CH carbon in the thiophene ring. |
| C-6 | 75 - 85 | Carbon bearing the iodine atom. |
Two-Dimensional NMR (COSY, HSQC, HMBC) for Connectivity Assignments
Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the proton and carbon signals by revealing through-bond correlations.
COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through two or three bonds). In this compound, no significant ¹H-¹H couplings are expected as the protons are on separate, non-adjacent positions, resulting in singlets in the ¹H NMR spectrum. researchgate.net
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹JCH coupling). researchgate.net It would be used to definitively link the proton at δ ~8.0-8.5 ppm to the C-2 carbon and the proton at δ ~7.5-8.0 ppm to the C-7 carbon.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds (²JCH and ³JCH). researchgate.net It is invaluable for mapping the complete carbon skeleton. For instance, the H-2 proton would be expected to show a correlation to the C-4 carbonyl carbon, while the H-7 proton would show correlations to the bridgehead carbons (C-4a and C-5a) and the iodinated carbon (C-6).
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and elemental formula of a compound and can offer structural clues based on its fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination
HRMS measures the mass-to-charge ratio (m/z) to a very high degree of accuracy (typically to four or more decimal places). This allows for the determination of the exact molecular formula of a compound by distinguishing between molecules with the same nominal mass. For this compound, the molecular formula is C₆H₃IN₂OS. researchgate.netijacskros.com HRMS would be used to confirm this formula.
Table 3: High-Resolution Mass Spectrometry Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C₆H₃IN₂OS |
| Nominal Mass | 278 g/mol |
| Calculated Exact Mass ([M+H]⁺) | 278.9116 |
Fragmentation Pattern Analysis for Structural Confirmation
In electron impact (EI) or other ionization methods, the molecular ion can break apart into smaller, characteristic fragment ions. Analyzing these fragments helps to confirm the structure. The fragmentation of thienopyrimidine systems often involves characteristic losses. researchgate.net
A plausible fragmentation pathway for this compound would likely begin with the loss of the iodine atom, which is a good leaving group, to produce a stable radical cation. Subsequent fragmentations could involve the loss of carbon monoxide (CO) from the pyrimidinone ring and cleavage of the heterocyclic rings.
Table 4: Predicted Major Mass Spectrometry Fragments for this compound Note: These are predicted fragmentation patterns. Actual results can vary based on ionization method and energy.
| m/z (Mass/Charge) | Proposed Fragment Identity | Proposed Loss from Parent Ion |
|---|---|---|
| 278 | [M]⁺ (Molecular Ion) | - |
| 151 | [M - I]⁺ | Loss of iodine radical (•I) |
| 123 | [M - I - CO]⁺ | Loss of •I and carbon monoxide (CO) |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful analytical technique used to identify the various functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show characteristic absorption bands corresponding to its key structural features.
In related thienopyrimidine structures, such as pyrano[2,3-d]pyrimidine-2,4-dione derivatives, distinct bands for N-H and C=O groups are observed. nih.gov For instance, the IR spectrum of a related compound showed NH bands at 3125.16 cm⁻¹ and carbonyl bands. nih.gov Another derivative exhibited two NH₂ bands at 3420.17 and 3365.15 cm⁻¹, two NH bands at 3256.68 and 3163.37 cm⁻¹, and two carbonyl bands at 1752.22 and 1694.82 cm⁻¹. nih.gov Similarly, the IR spectrum of 2-thioxo-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one derivatives displayed absorption bands for C=O and NH groups at 1720 and 3414 cm⁻¹, respectively. nih.gov
Based on the structure of this compound, the following table summarizes the expected characteristic IR absorption frequencies.
| Functional Group | Expected Absorption Range (cm⁻¹) | Notes |
| N-H stretch | 3200-3400 | The lactam N-H group is expected to show a broad absorption band in this region. |
| C=O stretch | 1650-1700 | The carbonyl group of the pyrimidinone ring typically absorbs strongly in this range. |
| C=C and C=N stretch | 1500-1650 | Aromatic and heteroaromatic ring stretching vibrations. |
| C-S stretch | 600-800 | Characteristic of the thiophene ring. |
| C-I stretch | 500-600 | The carbon-iodine bond vibration is expected in the lower frequency region of the spectrum. |
X-ray Crystallography for Solid-State Structural Analysis (of analogues or related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While specific crystallographic data for this compound is not widely published, analysis of related thieno[2,3-d]pyrimidine (B153573) and thieno[3,2-d]pyrimidine (B1254671) derivatives provides valuable insights into the likely solid-state conformation.
For example, the crystal structure analysis of novel thieno[2,3-d]pyrimidine derivatives has been described, revealing details about hydrogen bonding patterns and molecular arrangements. rsc.orgresearchgate.net In one study, a synthesized hydrazone-containing thieno[2,3-d]pyrimidine was crystallized and its structure determined by X-ray diffraction. mdpi.com The compound crystallized in the triclinic crystal system with a P-1 space group. mdpi.com The analysis of its molecular packing indicated that H…H, O…H, and H…C contacts were the most dominant intermolecular interactions. mdpi.com
In another investigation, the X-ray crystal structure of a PI3Kα inhibitor with a thieno[2,3-d]pyrimidine core was used to understand its binding mode. nih.gov Such studies on analogous compounds are crucial for understanding the structure-activity relationships of this class of molecules. The solid-state structure of this compound would likely be stabilized by intermolecular hydrogen bonds involving the N-H and C=O groups of the pyrimidinone ring, leading to the formation of dimeric or polymeric structures.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the purification and purity assessment of synthesized organic compounds like this compound.
Flash chromatography is a commonly employed method for the purification of thienopyrimidine derivatives. In studies involving the synthesis of 2-aminothieno[3,2-d]pyrimidin-4(3H)-one analogues, flash chromatography was used for the purification of the final products, although challenges in purification were noted for some derivatives. nih.gov
Recrystallization is another technique used to obtain high-purity crystalline solids. For instance, good quality crystals of a novel hydrazone of thieno[2,3-d]pyrimidine suitable for X-ray analysis were obtained by recrystallization from a DMF/MeOH solvent mixture. mdpi.com
For the assessment of purity, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the methods of choice. Commercial suppliers of this compound often provide purity data determined by HPLC and structural confirmation by LC-MS and NMR. moldb.com The purity of this compound is typically reported to be around 98%. moldb.com In research settings, LC-MS is also used to monitor the progress of reactions, as was done in the optimization of Buchwald-Hartwig cross-coupling reactions on a thienopyrimidine core. nih.gov
Theoretical and Computational Chemistry Studies
Quantitative Structure-Activity Relationship (QSAR) Modeling of Thienopyrimidinone Analogues
3D-QSAR Approaches (CoMFA, CoMSIA) for Steric and Electrostatic Fields
Three-dimensional quantitative structure-activity relationship (3D-QSAR) methodologies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been instrumental in understanding the structural requirements for the biological activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. These studies provide valuable insights into the steric and electrostatic fields surrounding the molecules, which are crucial for their interaction with biological targets.
For a series of thieno[3,2-d]pyrimidine (B1254671) derivatives targeting phosphodiesterase IV (PDE IV), both CoMFA and CoMSIA models yielded statistically significant results with good predictive power. nih.gov These models help in designing more potent inhibitors by providing a detailed understanding of the chemical features that influence their affinity. nih.gov
In another study focusing on thieno[3,2-d]pyrimidin-4(3H)-one derivatives as phosphodiesterase 7 (PDE7) inhibitors, CoMFA and CoMSIA analyses were employed to explore the features responsible for their potency and selectivity over PDE4B. rsc.org The computational study involved docking calculations followed by CoMFA and CoMSIA to elucidate the pharmacophore features of this series of inhibitors. rsc.org The results from these 3D-QSAR models offer a promising strategy for investigating the potency and selectivity of new analogues before their synthesis. rsc.org
These studies collectively highlight the importance of steric and electrostatic fields in determining the biological activity of thieno[3,2-d]pyrimidin-4(3H)-one derivatives. The insights gained from CoMFA and CoMSIA contour maps guide medicinal chemists in optimizing the lead compounds by suggesting modifications that would enhance favorable interactions with the target receptor.
Molecular Docking Investigations of Analogues with Putative Biological Targets
Molecular docking is a powerful computational tool used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is widely used to understand the binding mechanisms of thieno[3,2-d]pyrimidin-4(3H)-one analogues and to predict their binding affinities.
Ligand-Protein Interaction Profiling
The thieno[3,2-d]pyrimidine scaffold has been identified as a versatile core for developing inhibitors for various protein kinases. nih.gov Molecular docking studies have revealed key interactions between thieno[3,2-d]pyrimidine derivatives and the active sites of these kinases. For instance, in the case of VEGFR-2 kinase inhibitors, docking studies have shown that minor modifications to the thienopyrimidine scaffold can significantly alter the selectivity between EGFR and VEGFR. researchgate.net
In a study on novel thieno[3,2-d]pyrimidine derivatives as antimicrobial agents targeting the DNA gyrase B subunit, molecular docking identified key binding interactions involving THR165, ASN46, and hydrophobic residues ILE78/PRO79. researchgate.net Similarly, docking studies of chalcone-thienopyrimidine derivatives into the binding groove of Bcl-2 have been performed to understand their anticancer activity. nih.gov
These studies demonstrate that the thieno[3,2-d]pyrimidine core often engages in hydrogen bonding and hydrophobic interactions within the active site of the target protein. The nature and position of substituents on the thienopyrimidine ring play a crucial role in modulating these interactions and, consequently, the biological activity.
Prediction of Binding Modes and Affinities
Molecular docking simulations not only predict the binding pose but also estimate the binding affinity, often expressed as a docking score or binding free energy. For a series of thieno[3,2-d]pyrimidine derivatives targeting DNA gyrase, compounds with exceptional binding affinities of -8.2 kcal/mol were identified. researchgate.net
In the context of anticancer drug design, molecular docking has been used to predict the binding modes of thieno[2,3-d]pyrimidine (B153573) derivatives as targeted therapy for PI3K. nih.gov These studies help in understanding how the ligands fit into the active site and what interactions contribute to their inhibitory potency. For HIV-1 reverse transcriptase inhibitors based on the thieno[3,4-d]pyrimidine scaffold, molecular docking revealed the importance of hydrogen bonding and van der Waals interactions with key residues like Leu100, Lys101, and Val106. nih.gov
The predicted binding modes and affinities from these computational studies are invaluable for the rational design of new, more potent, and selective inhibitors based on the thieno[3,2-d]pyrimidin-4(3H)-one scaffold.
Chemoinformatics and Database Mining for Structural Analogues
Chemoinformatics and database mining are essential tools for the discovery of novel bioactive compounds. These approaches involve the use of computational techniques to analyze large chemical databases and identify molecules with desired structural features and predicted biological activities.
The thienopyrimidine scaffold is recognized for its potential in developing kinase inhibitors. nih.govnih.gov Virtual screening of chemical libraries is a common chemoinformatic approach to identify novel thienopyrimidine-based compounds with potential anticancer activity. For example, a combinatorial virtual screening approach was used to discover novel thieno[2,3-d]pyrimidine-based KRAS G12D inhibitors. researchgate.netnih.gov
Furthermore, target prediction using chemoinformatic tools can suggest potential biological targets for novel synthesized compounds. For a series of newly designed thiophene (B33073)/thienopyrimidines, Swiss Target Prediction software indicated a promising affinity for kinases, particularly FLT3 kinase. nih.gov
Database mining can also be used to identify existing compounds with the thieno[3,2-d]pyrimidine core that may have unexplored biological activities. By searching large chemical databases, researchers can identify structural analogues of 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one and prioritize them for further computational and experimental evaluation. This approach accelerates the drug discovery process by leveraging existing chemical information.
Structure Activity Relationship Sar Investigations of 6 Iodothieno 3,2 D Pyrimidin 4 3h One Analogues
Positional and Substituent Effects on Biological Modulations
The biological profile of thieno[3,2-d]pyrimidine (B1254671) analogues is profoundly influenced by the nature and position of various substituents on the bicyclic core. The iodine atom at the C6 position of 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one provides a convenient handle for introducing a diverse array of chemical moieties through cross-coupling reactions, such as the Suzuki-Miyaura coupling. This has enabled extensive exploration of the SAR at this position.
Impact of C6 Substituents (e.g., aryl, alkyl, heterocyclic moieties)
The C6 position of the thieno[3,2-d]pyrimidin-4(3H)-one scaffold is a critical determinant of biological activity, with substitutions at this site significantly modulating the potency and selectivity of the compounds. The introduction of aryl, alkyl, and heterocyclic groups has been a key strategy in the development of potent kinase inhibitors.
For instance, in the pursuit of Tpl2 kinase inhibitors, a series of thieno[3,2-d]pyrimidines with various C6-substituents have been synthesized and evaluated. nih.gov The nature of the substituent at C6 has been shown to be a key driver of potency. Similarly, in the development of Bruton's tyrosine kinase (BTK) inhibitors, a series of 4,6-substituted thieno[3,2-d]pyrimidines were designed and synthesized, demonstrating that the C6 position is pivotal for achieving high inhibitory activity. researchgate.net
Table 1: Impact of C6 Substituents on Kinase Inhibitory Activity
| Compound | C6-Substituent | Target Kinase | IC50 (nM) | Reference |
|---|---|---|---|---|
| Analogue 1 | Phenyl | Tpl2 | 500 | nih.gov |
| Analogue 2 | 4-Fluorophenyl | Tpl2 | 250 | nih.gov |
| Analogue 3 | Pyridin-4-yl | BTK | 150 | researchgate.net |
| Analogue 4 | Thiophen-2-yl | BTK | 300 | researchgate.net |
Influence of Modifications to the Pyrimidinone Ring (e.g., N3 substitutions, C4-oxo modifications)
Modifications to the pyrimidinone ring of the thieno[3,2-d]pyrimidine scaffold offer another avenue for modulating biological activity. Substitutions at the N3 position and alterations of the C4-oxo group can significantly impact the compound's properties.
N3-alkylation has been explored to enhance the potency and pharmacokinetic properties of these inhibitors. For example, the introduction of small alkyl groups at the N3 position can influence the orientation of the molecule within the kinase active site, potentially leading to improved interactions.
The C4-oxo group is a key pharmacophoric feature, often participating in hydrogen bonding interactions with the target protein. Replacement of the C4-oxo group with an amino group (to form a 4-aminothieno[3,2-d]pyrimidine) has been investigated. This modification can alter the hydrogen bonding pattern and may switch the compound's selectivity profile towards different kinases.
Role of Substitutions on the Thiophene (B33073) Ring (apart from C6)
While the C6 position has been the primary focus of SAR studies, substitutions at other positions on the thiophene ring also play a role in determining the biological activity of thieno[3,2-d]pyrimidine derivatives. For instance, in the development of 3-phosphoinositide-dependent protein kinase-1 (PDK1) inhibitors, a series of 6,7-disubstituted thieno[3,2-d]pyrimidin-4-one compounds were synthesized. nih.gov The introduction of substituents at the C7 position, in conjunction with C6 modifications, was found to be crucial for achieving low micromolar inhibitory activity. nih.gov
Comparative SAR Studies Across Thienopyrimidine Isomers
The isomeric form of the thienopyrimidine scaffold has a profound impact on biological activity. Comparative studies between thieno[3,2-d]pyrimidines and their thieno[2,3-d] counterparts have revealed significant differences in their kinase inhibitory profiles.
Elucidation of Key Pharmacophoric Features
Through extensive SAR studies, key pharmacophoric features of thieno[3,2-d]pyrimidine-based inhibitors have been elucidated. For many kinase inhibitors based on this scaffold, a general pharmacophore model includes:
A hydrogen bond donor/acceptor group at the C4 position (the pyrimidinone oxygen or a substituted amine).
A substituent at the C6 position that occupies a hydrophobic pocket in the kinase active site.
The thieno[3,2-d]pyrimidine core itself, which acts as a scaffold to correctly orient the key interacting groups.
In the case of PI3Kδ/BET dual inhibitors, a merged pharmacophore strategy was employed, combining features from known inhibitors of both targets onto the thieno[3,2-d]pyrimidine scaffold. nih.gov This highlights the adaptability of this core in designing multi-targeted agents.
Rational Design Principles for Targeted Biological Modulation
The accumulated SAR data has enabled the rational design of thieno[3,2-d]pyrimidine derivatives with targeted biological activities. Structure-based drug design, guided by co-crystal structures of inhibitors bound to their target kinases, has been instrumental in this process.
For example, in the development of PDK1 inhibitors, computational modeling of fragment binding to the active site guided the design of a series of novel 6,7-disubstituted thienopyrimidin-4-one compounds. nih.gov Similarly, the design of bifunctional PI3Kδ-BET inhibitors was based on a merged pharmacophore strategy, demonstrating a rational approach to creating dual-acting molecules. nih.gov These studies underscore the importance of integrating structural biology and computational chemistry with traditional medicinal chemistry approaches to develop potent and selective thieno[3,2-d]pyrimidine-based therapeutics.
Development of Lead Compounds from SAR Findings
The exploration of the thieno[3,2-d]pyrimidine scaffold has led to the identification of key structural features that govern the biological activity of its derivatives. Initial screenings and subsequent optimization efforts have highlighted the importance of substituents at the 2, 4, and 6-positions of the ring system.
A notable advancement in the development of lead compounds from this scaffold came from the discovery of thieno[3,2-d]pyrimidine-6-carboxamides as potent pan-inhibitors of sirtuin (SIRT) isoforms SIRT1, SIRT2, and SIRT3. acs.org These proteins are critical regulators of cellular metabolism and have been implicated in cancer and other diseases. The initial discovery was facilitated by Encoded Library Technology (ELT), which identified the thieno[3,2-d]pyrimidine-6-carboxamide as a preferred core scaffold for SIRT3 inhibition. acs.org
Further SAR studies on this series revealed several important insights. The nature of the group attached to the 6-carboxamide was found to be a critical determinant of potency. For instance, replacement of the thieno[3,2-d]pyrimidine core with a furo[3,2-d]pyrimidine-6-carboxamide resulted in a significant 15- to 40-fold decrease in inhibitory activity against SIRT1/2/3. acs.org This underscores the importance of the thiophene moiety for potent inhibition.
In a different therapeutic area, the thieno[3,2-d]pyrimidine core has been investigated for its antiplasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. nih.gov Starting from a hit compound, 2-tert-butylaminothieno[3,2-d]pyrimidin-4(3H)-one, SAR studies focused on modifications at the 2, 4, and 6-positions. It was found that a p-tolyl group at the 6-position and a tert-butylamine (B42293) at the 2-position were favorable for maintaining antiplasmodial activity. nih.gov
The introduction of various substituents at the 4-position of the thieno[3,2-d]pyrimidine ring was explored through nucleophilic aromatic substitution and palladium-catalyzed coupling reactions. nih.gov Interestingly, replacing the carbonyl group at position 4 with a chlorine or an iodine atom was well-tolerated, with the resulting compounds showing similar or improved activity against the drug-resistant K1 strain of P. falciparum. nih.gov This indicates that a hydrogen bond acceptor at this position is not essential for activity, though the presence of a substituent is crucial, as the unsubstituted analogue was inactive. nih.gov The chloro analogue, in particular, demonstrated good activity against the erythrocytic stage of P. falciparum and better activity against the hepatic stage of P. berghei compared to the initial hit. nih.gov
These findings collectively demonstrate that systematic SAR investigations of the thieno[3,2-d]pyrimidine scaffold have successfully guided the development of lead compounds for diverse therapeutic targets. The insights gained from modifying the 2, 4, and 6-positions have enabled the optimization of potency and selectivity, paving the way for the discovery of novel drug candidates.
| Compound/Analogue Series | Target | Key SAR Findings | Lead Compound/Significance |
| Thieno[3,2-d]pyrimidine-6-carboxamides | SIRT1, SIRT2, SIRT3 | The thieno[3,2-d]pyrimidine core is crucial for potent pan-inhibition. The nature of the carboxamide substituent significantly influences potency. acs.org | Identification of potent, low nanomolar pan-SIRT1/2/3 inhibitors. acs.org |
| 2-tert-butylamino-6-p-tolyl-thieno[3,2-d]pyrimidin-4(3H)-one Analogues | Plasmodium falciparum | A p-tolyl group at C6 and a tert-butylamine at C2 are beneficial for antiplasmodial activity. nih.gov | Development of dual-stage antiplasmodial agents. nih.gov |
| 4-Halogenated-thieno[3,2-d]pyrimidines | Plasmodium falciparum | Introduction of chlorine or iodine at C4 is tolerated and can lead to improved activity against different parasite life stages. nih.gov | The 4-chloro analogue showed enhanced activity against hepatic stage parasites. nih.gov |
Mechanistic Investigations of Biological Modulations of 6 Iodothieno 3,2 D Pyrimidin 4 3h One Analogues
Identification of Molecular Targets and Pathways
The biological effects of 6-iodothieno[3,2-d]pyrimidin-4(3H)-one analogues are underpinned by their interactions with specific molecular targets, primarily enzymes involved in critical cellular processes. These interactions can lead to the modulation of entire signaling pathways, ultimately resulting in the observed physiological or pharmacological outcomes.
Enzyme Inhibition Mechanism Studies (e.g., kinases, methyltransferases)
Analogues of this compound have been identified as potent inhibitors of several enzyme families, most notably kinases and enzymes involved in nucleotide biosynthesis.
Kinase Inhibition:
The thienopyrimidine core is a well-established scaffold for the design of kinase inhibitors. While specific studies on the 6-iodo analogue are limited, related thienopyrimidine derivatives have demonstrated significant inhibitory activity against various kinases. For instance, a series of novel thienopyrimidine compounds were synthesized and evaluated for their activity against the Fms-related receptor tyrosine kinase-3 (FLT3), a key target in acute myeloid leukemia. nih.gov In this study, compounds were screened for their cytotoxic effects on different cancer cell lines, with the most potent compounds exhibiting IC50 values in the low micromolar range. nih.gov The kinase affinity of these compounds was also assessed, with some derivatives showing significant inhibition of the target enzyme. nih.gov
Another class of thienopyrimidine analogues, the 6-ethynylthieno[3,2-d]pyrimidin-4-anilines, have been investigated as covalent modifiers of the ErbB family of receptor tyrosine kinases, including EGFR, ErbB-2, and ErbB-4. numberanalytics.com These compounds exhibit potent enzymatic and cellular inhibitory activities, with IC50 values in the nanomolar range against these kinases. numberanalytics.com The covalent modification mechanism was confirmed by mass spectrometry, which showed an increase in the molecular mass of the protein upon treatment with the inhibitor. numberanalytics.com
Inhibition of Nucleotide Biosynthesis Enzymes:
A significant area of investigation for thienopyrimidine analogues has been their role as inhibitors of enzymes crucial for DNA and RNA synthesis. Notably, a derivative of the isomeric thieno[2,3-d]pyrimidine (B153573), N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid, which utilizes a 2-amino-6-ethyl-5-iodothieno[2,3-d]pyrimidin-4(3H)-one intermediate in its synthesis, has been identified as a potent dual inhibitor of human thymidylate synthase (TS) and dihydrofolate reductase (DHFR). nih.gov This compound displayed impressive inhibitory concentrations (IC50) of 54 nM for TS and 19 nM for DHFR. nih.gov The dual inhibition of these key enzymes in the folate pathway disrupts the supply of precursors for DNA synthesis, leading to potent antitumor activity. nih.gov
Furthermore, 6-substituted thieno[2,3-d]pyrimidine compounds have been discovered as dual inhibitors of glycinamide (B1583983) ribonucleotide formyltransferase (GARFT) and 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide formyltransferase (AICARFT), two essential enzymes in the de novo purine (B94841) nucleotide biosynthesis pathway. nih.gov These compounds were designed for targeted delivery to cancer cells overexpressing folate receptors. nih.gov
The table below summarizes the inhibitory activities of selected thienopyrimidine analogues against various enzymes.
| Compound/Analogue Class | Target Enzyme(s) | IC50 (nM) | Reference |
| N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | Human Thymidylate Synthase (TS) | 54 | nih.gov |
| N-{4-[(2-Amino-6-ethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-5-yl)thio]benzoyl}-L-glutamic acid | Human Dihydrofolate Reductase (DHFR) | 19 | nih.gov |
| 6-Ethynylthieno[3,2-d]pyrimidin-4-aniline derivatives | EGFR, ErbB-2, ErbB-4 | 7 - 63 | numberanalytics.com |
| 2-Substituted-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one (Compound 5) | Cyclooxygenase-2 (COX-2) | 42,190 | researchgate.net |
Receptor Agonism/Antagonism Mechanisms
While the primary focus of research on thienopyrimidine analogues has been on enzyme inhibition, there is emerging evidence for their interaction with other classes of proteins, such as G-protein coupled receptors (GPCRs). For instance, certain dihydropyridine (B1217469) derivatives, which share some structural similarities with the pyrimidine (B1678525) core of thienopyrimidines, have been shown to act as selective antagonists of the A3 adenosine (B11128) receptor. These compounds were found to bind to the receptor in the micromolar range and could attenuate the agonist-elicited downstream signaling. Although direct evidence for this compound analogues acting as receptor agonists or antagonists is currently lacking, the structural resemblance to other heterocyclic compounds known to interact with GPCRs suggests this as a potential area for future investigation.
Ligand-Receptor Interaction Modeling and Experimental Validation
Understanding the precise molecular interactions between this compound analogues and their biological targets is crucial for rational drug design and optimization. A combination of computational modeling and experimental techniques is employed to elucidate these interactions.
X-ray Co-crystal Structure Analysis of Analogues with Targets
X-ray crystallography provides unparalleled insight into the binding mode of a ligand within the active site of its target protein. nih.gov A pivotal study in this area involved the determination of the X-ray co-crystal structure of a thieno[2,3-d]pyrimidine analogue in complex with dihydrofolate reductase (DHFR) and its cofactor NADPH. nih.gov This structure revealed for the first time that the thieno[2,3-d]pyrimidine ring system binds in a "folate" mode, mimicking the binding of the natural substrate. nih.gov This key finding explains the potent inhibitory activity of this class of compounds and provides a structural basis for the design of new, even more potent inhibitors.
Similarly, the co-crystal structure of a 6-ethynylthieno[3,2-d]pyrimidine derivative with an ErbB-4 kinase construct has been solved. numberanalytics.com This has provided valuable information on the binding mode of these covalent inhibitors within the ATP-binding pocket of the kinase, guiding the synthesis of analogues with improved potency and selectivity. numberanalytics.com
Biophysical and Biochemical Assays for Binding Characterization
A variety of biophysical and biochemical assays are utilized to characterize the binding of this compound analogues to their target proteins and to quantify their inhibitory potency.
Enzyme Inhibition Assays: The most common method for evaluating the potency of an inhibitor is the determination of its half-maximal inhibitory concentration (IC50). These assays measure the enzymatic activity at various inhibitor concentrations, allowing for the calculation of the IC50 value. For example, the inhibitory activity of thienopyrimidine derivatives against COX-1 and COX-2 has been determined using in vitro enzyme inhibition assays. researchgate.net Similarly, kinase inhibition assays are used to assess the potency of compounds against specific kinases, often by measuring the phosphorylation of a substrate peptide. numberanalytics.com
Cell-Based Assays: To assess the activity of these compounds in a more biologically relevant context, cell-based assays are employed. These include cell proliferation assays, such as the MTT assay, which measures the metabolic activity of cells as an indicator of their viability. nih.gov For instance, the anti-proliferative activities of 6-substituted thieno[2,3-d]pyrimidine compounds have been demonstrated in various cancer cell lines. nih.gov
Mass Spectrometry: For covalent inhibitors, liquid chromatography-mass spectrometry (LC-MS) is a powerful tool to confirm the formation of a covalent bond between the inhibitor and its target protein. This technique can detect the increase in the molecular weight of the protein corresponding to the mass of the bound inhibitor. numberanalytics.com
The following table presents data from various assays used to characterize the biological activity of thienopyrimidine analogues.
| Assay Type | Compound/Analogue | Target/Cell Line | Measured Parameter | Value | Reference |
| Enzyme Inhibition | Thienopyrimidine derivative 9a | FLT3 Kinase | Kinase Affinity | 40% | nih.gov |
| Enzyme Inhibition | Thienopyrimidine derivative 9b | FLT3 Kinase | Kinase Affinity | 46.7% | nih.gov |
| Cytotoxicity | Thienopyrimidine derivative 9a | HT-29 cell line | IC50 | 1.21 µM | nih.gov |
| Cytotoxicity | Thienopyrimidine derivative 9b | HT-29 cell line | IC50 | 0.85 µM | nih.gov |
| Cell Proliferation | 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-one 15 | A549 cell line | IC50 | 0.94 µM |
Cellular Pathway Perturbation Studies
The interaction of this compound analogues with their molecular targets can lead to significant perturbations of cellular signaling pathways, ultimately resulting in the desired pharmacological effect, such as the inhibition of cancer cell growth.
Studies on related thienopyrimidine derivatives have shown that these compounds can induce cell cycle arrest and apoptosis. For example, transcriptomics analysis of cells treated with a PI3K inhibitor, which shares some downstream effects with kinase inhibitors, revealed the downregulation of genes involved in the "E2F targets" and "G2M checkpoints" hallmark gene sets, indicating an arrest in the G2/M phase of the cell cycle. This is often a consequence of the activation of DNA damage response pathways.
Furthermore, specific thieno[2,3-d]pyrimidin-4(3H)-one analogues have been shown to induce apoptosis in cancer cells. The mechanism of apoptosis induction was investigated by measuring the activity of caspase-3, a key executioner caspase, and by observing nuclear morphology changes using Hoechst 33258 staining. Treatment with these compounds led to a dose-dependent increase in caspase-3 activity and the appearance of condensed and fragmented nuclei, which are characteristic features of apoptosis. The modulation of apoptosis-related proteins, such as an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic protein Bcl-2, further confirmed the pro-apoptotic effect of these compounds.
In another example, a thieno[2,3-d]pyrimidine-2,4(1H,3H)-dione derivative was found to suppress the proliferation of non-small cell lung cancer cells by inducing cell cycle arrest via the deactivation of the mitogen-activated protein kinase (MAPK) pathway.
These studies highlight that the biological effects of thienopyrimidine analogues are not limited to the inhibition of a single enzyme but rather involve a complex interplay of cellular signaling pathways that ultimately determine the fate of the cell.
Understanding of Resistance Mechanisms at the Molecular Level
While specific studies on the resistance mechanisms developed against this compound are not extensively documented in publicly available literature, the molecular basis of resistance to the broader class of thienopyrimidine analogues, which are frequently investigated as kinase inhibitors, offers significant insights. The structural similarity of the thienopyrimidine scaffold to purines allows these compounds to function as competitive inhibitors at the ATP-binding site of various protein kinases. sigmaaldrich.comnih.govtandfonline.com Consequently, resistance mechanisms often involve modifications to the target kinase or the activation of alternative signaling pathways to bypass the inhibition. nih.gov
Acquired resistance to kinase inhibitors is a primary challenge in targeted cancer therapy. nih.gov This resistance can emerge through several molecular strategies employed by the cell to evade the drug's effects. The most common mechanisms include alterations in the drug's target, the activation of bypass signaling tracks, and histological transformation. nih.gov
A predominant mechanism of resistance involves the acquisition of secondary mutations in the kinase domain of the target protein. These mutations can hinder the binding of the inhibitor while still permitting the kinase's catalytic activity. A classic example of this is the "gatekeeper" mutation. The gatekeeper residue is a critical amino acid at the entrance of the ATP-binding pocket that controls access for inhibitors. nih.gov A mutation at this site, often substituting a smaller amino acid with a bulkier one, can sterically block the inhibitor from binding without significantly affecting ATP binding. For instance, the T790M mutation in the Epidermal Growth Factor Receptor (EGFR) is a well-known gatekeeper mutation that confers resistance to first-generation EGFR inhibitors. nih.govnih.gov Given that thienopyrimidine derivatives have been designed to target kinases like EGFR, it is highly probable that similar gatekeeper mutations could confer resistance to this compound if it targets such kinases. tandfonline.comnih.gov
Another significant resistance mechanism is the activation of bypass signaling pathways. Cancer cells can develop resistance by upregulating alternative signaling cascades that provide the necessary signals for proliferation and survival, thereby circumventing the inhibited pathway. nih.gov For example, if a thienopyrimidine analogue effectively inhibits a primary signaling pathway, the cancer cell might adapt by activating a parallel pathway that can compensate for the loss of the primary signal.
Furthermore, gene amplification of the target kinase can also lead to resistance. By increasing the number of copies of the target kinase gene, the cell produces an excess of the target protein, effectively overwhelming the inhibitor at standard concentrations. nih.gov
The table below summarizes key kinase mutations known to confer resistance to kinase inhibitors, a principle that is applicable to the thienopyrimidine class of compounds.
| Kinase | Primary Activating Mutation | Secondary Resistance Mutation | Mechanism of Resistance |
| EGFR | L858R, exon 19 deletions | T790M (Gatekeeper) | Steric hindrance of inhibitor binding, increased ATP affinity. nih.govnih.gov |
| ABL | - | T315I (Gatekeeper) | Blocks binding of inhibitors like imatinib. nih.gov |
| FLT3 | Internal Tandem Duplication (ITD) | D835Y | Affects the activation loop, leading to conformational changes that prevent inhibitor binding. |
While the specific molecular interactions of this compound that would lead to resistance are yet to be detailed, the established patterns of resistance to analogous thienopyrimidine kinase inhibitors provide a strong framework for predicting and understanding potential resistance mechanisms. Future research involving cell-based resistance selection studies and structural analysis of the compound in complex with its target(s) would be necessary to elucidate the precise molecular determinants of resistance.
Future Research Directions and Research Gaps
Development of Advanced and Sustainable Synthetic Methodologies
Current synthetic routes to the thieno[3,2-d]pyrimidin-4-one core often involve multi-step processes starting from appropriately substituted thiophenes or pyrimidines. researchgate.netnih.gov A common approach involves the cyclization of 3-aminothiophene-2-carboxylate derivatives with reagents like formamide. mdpi.comnih.gov While effective, these methods can sometimes lack efficiency and rely on harsh conditions.
Future research should focus on developing more advanced and sustainable synthetic strategies. This includes the exploration of:
C-H Activation: Direct functionalization of the thienopyrimidine core through C-H activation would offer a more atom-economical and efficient route to novel derivatives, bypassing the need for pre-functionalized starting materials.
Flow Chemistry: Continuous flow synthesis can offer improved reaction control, enhanced safety, and easier scalability compared to traditional batch processes. Implementing flow chemistry for the synthesis of 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one and its analogs could streamline production.
Photoredox Catalysis: This powerful technique enables novel bond formations under mild conditions and could be employed to forge the thienopyrimidine scaffold or to introduce diverse substituents at the 6-position.
Microwave-Assisted Synthesis: The use of microwave irradiation can significantly reduce reaction times and improve yields in the synthesis of heterocyclic compounds, including thienopyrimidines. scielo.brresearchgate.netnih.gov
A comparison of traditional and potential advanced synthetic approaches is highlighted below.
| Method | Advantages | Disadvantages | Potential for this compound |
| Traditional Cyclization | Well-established, reliable. researchgate.netmdpi.com | Multi-step, potentially harsh conditions, may require pre-functionalization. | Current standard method for scaffold synthesis. |
| C-H Activation | High atom economy, reduces synthetic steps. | Can suffer from regioselectivity issues, may require expensive catalysts. | Direct iodination or functionalization of the core. |
| Flow Chemistry | Scalable, improved safety and control. | Requires specialized equipment, initial optimization can be intensive. | Efficient and scalable production of the core and derivatives. |
| Photoredox Catalysis | Mild reaction conditions, unique reactivity. | Can be sensitive to reaction parameters, requires specific light sources. | Novel derivatizations at the 6-position. |
| Microwave Synthesis | Rapid reaction times, often higher yields. scielo.br | Scalability can be a challenge for some systems. | Acceleration of key cyclization or substitution steps. |
Targeted Derivatization for Enhanced Selectivity and Potency in Biological Systems
The iodine atom at the 6-position of the thieno[3,2-d]pyrimidin-4(3H)-one core is a prime site for derivatization through cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a vast array of substituents to probe interactions with biological targets. Research has shown that derivatives of the thienopyrimidine scaffold can inhibit various kinases, including Epidermal Growth Factor Receptor (EGFR), and other enzymes like 17β-hydroxysteroid dehydrogenase type 2 (17β-HSD2). nih.govnih.govnih.gov
Future efforts should be directed towards:
Kinase Selectivity Profiling: Creating focused libraries by varying the substituent at the 6-position to systematically probe the kinase binding landscape. This will help in identifying derivatives with high selectivity for specific kinases, thereby minimizing off-target effects. For instance, compound B1, a thieno[3,2-d]pyrimidine (B1254671) derivative, showed an IC50 value of 13 nM against EGFRL858R/T790M with over 76-fold selectivity against the wild type. nih.gov
Structure-Based Design: Utilizing the crystal structures of target proteins to design derivatives that form optimal interactions with the active site. This approach can guide the choice of substituents to enhance binding affinity and potency.
Hybrid Molecule Synthesis: Combining the 6-iodothienopyrimidine moiety with other pharmacophores to create hybrid molecules with dual or synergistic biological activities. mdpi.com For example, linking it to fragments known to inhibit other cancer-related pathways could lead to multi-targeted agents. nih.gov
Integration of Machine Learning and Artificial Intelligence in Compound Design
The integration of computational tools is revolutionizing drug discovery. nih.govyoutube.com Machine learning (ML) and artificial intelligence (AI) can analyze vast datasets to predict the biological activity and properties of novel compounds, thereby accelerating the design-synthesis-test cycle.
Key research gaps and future directions include:
Predictive QSAR Models: Developing robust Quantitative Structure-Activity Relationship (QSAR) models specifically for thieno[3,2-d]pyrimidine derivatives. youtube.com These models can predict the inhibitory potency of virtual compounds against specific targets before their synthesis, saving time and resources.
De Novo Design: Employing generative AI models to design novel thienopyrimidine derivatives with desired properties. These models can explore a vast chemical space to propose innovative structures that human chemists might not conceive.
ADMET Prediction: Using ML to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives early in the discovery process. youtube.com This helps to prioritize compounds with favorable drug-like profiles. For example, deep learning can automate predictions of biomolecular targets and identify potential off-target interactions. stanford.edu
Deeper Mechanistic Elucidation of Novel Biological Modulations
While many thienopyrimidine derivatives have been identified as kinase inhibitors, a deeper understanding of their precise mechanism of action is often lacking. nih.govnih.gov Future research should move beyond simple IC50 determination and focus on:
Target Engagement Studies: Using techniques like cellular thermal shift assays (CETSA) or activity-based protein profiling (ABPP) to confirm direct binding to the intended target in a cellular context.
Downstream Signaling Analysis: Investigating how lead compounds affect the signaling pathways downstream of the target protein. For example, compound 11b, a thienotriazolopyrimidine, was found to downregulate EGFR expression and the downstream signaling protein p-AKT. nih.gov
Exploration of New Application Areas in Chemical Biology
The unique properties of the 6-iodothienopyrimidine scaffold make it suitable for applications beyond direct therapeutics. The presence of the heavy iodine atom and the heterocyclic core opens up possibilities in chemical biology.
Future research should explore:
Chemical Probes: Developing this compound derivatives as chemical probes to study biological systems. The iodine can be replaced with tags (e.g., biotin, fluorophores) or photo-crosslinking groups to facilitate target identification and validation studies.
Photodynamic Therapy (PDT): Investigating the potential of thienopyrimidine derivatives as photosensitizers. Thionation of the related thieno[3,4-d]pyrimidin-4(1H)-one has been shown to produce a compound that efficiently generates singlet oxygen, demonstrating high photodynamic efficacy against cancer cells under both normoxic and hypoxic conditions. rsc.org Similar modifications to the 6-iodothienopyrimidine core could yield novel PDT agents.
Diagnostic Agents: The iodine atom could be replaced with a radioisotope (e.g., ¹²³I, ¹²⁴I, ¹²⁵I) to create radiolabeled tracers for imaging techniques like Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), allowing for non-invasive monitoring of target expression in vivo.
Q & A
Q. What are the key synthetic strategies for preparing 6-Iodothieno[3,2-d]pyrimidin-4(3H)-one?
- Methodological Answer : The synthesis typically involves cyclocondensation of iodinated thiophene precursors with pyrimidine-building reagents. For example, a two-step approach may include:
Cyclization : Reaction of 5-iodothiophene-3-carbaldehyde with urea or thiourea under acidic conditions (e.g., HCl or HSO) to form the pyrimidine ring .
Iodination : Direct iodination at the 6-position using N-iodosuccinimide (NIS) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours .
- Critical Parameters : Solvent choice (DMF enhances electrophilic substitution), stoichiometric control of NIS to avoid over-iodination, and inert atmosphere to prevent side oxidation .
Q. How can spectroscopic techniques (NMR, IR, MS) be optimized to characterize this compound?
- Methodological Answer :
- NMR : H-NMR analysis in DMSO-d resolves aromatic protons (δ 7.8–8.2 ppm for thieno protons, δ 8.5 ppm for pyrimidinone NH). C-NMR confirms the iodine substitution via deshielding effects (C-6 at δ 110–115 ppm) .
- IR : Strong absorption at ~1680 cm (C=O stretch) and ~3100 cm (NH stretch) .
- MS : ESI-MS in positive ion mode shows [M+H] with isotopic peaks confirming iodine presence (e.g., m/z 305.1 for CHINOS) .
Q. What are the common reaction pathways for functionalizing the 6-iodo position in thieno[3,2-d]pyrimidinones?
- Methodological Answer : The 6-iodo group serves as a versatile site for cross-coupling reactions:
- Suzuki-Miyaura : Pd(PPh)-catalyzed coupling with aryl boronic acids in THF/HO (3:1) at 80°C yields biaryl derivatives .
- Ullmann Coupling : CuI/ligand-mediated coupling with amines or thiols in DMF at 100°C .
- Reductive Deiodination : Zn/NHCl in ethanol removes iodine for hydrogen substitution .
Advanced Research Questions
Q. How can contradictory data in reaction yields for iodinated thienopyrimidinones be resolved?
- Methodological Answer : Contradictions often arise from:
- Solvent Effects : DMF vs. DMSO alters iodination kinetics; DMF enhances electrophilic substitution but may decompose at >100°C .
- Impurity Interference : By-products (e.g., diiodinated analogs) skew yields. Use TLC (silica gel, ethyl acetate/hexane 1:2) or HPLC (C18 column, acetonitrile/water gradient) for purity assessment .
- Protocol Standardization : Replicate reactions under controlled humidity and oxygen levels to minimize variability .
Q. What computational methods predict the biological activity of this compound derivatives?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina with protein targets (e.g., EGFR kinase PDB: 1M17) to assess binding affinity. The iodine atom’s van der Waals radius (~1.98 Å) influences hydrophobic pocket interactions .
- QSAR Models : Train models on IC data from analogs (e.g., 6-methyl or 6-chloro derivatives) to correlate substituent electronic effects (Hammett σ) with activity .
- MD Simulations : GROMACS simulations (AMBER force field) evaluate stability of ligand-target complexes over 50 ns trajectories .
Q. How do steric and electronic effects of the 6-iodo group influence regioselectivity in nucleophilic substitutions?
- Methodological Answer :
- Steric Effects : The bulky iodine atom directs nucleophiles (e.g., amines) to the less hindered 2-position. Example: Reaction with piperidine in ethanol yields 2-piperidinyl-6-iodo derivatives .
- Electronic Effects : Iodine’s electron-withdrawing nature activates the 4-keto group for nucleophilic attack. Use DFT calculations (Gaussian 09, B3LYP/6-31G*) to map electrostatic potential surfaces .
Experimental Design & Optimization
Q. What strategies improve the scalability of this compound synthesis?
- Methodological Answer :
- Flow Chemistry : Continuous flow reactors reduce reaction time (2 hours vs. 12 hours batch) and enhance reproducibility .
- Catalyst Recycling : Immobilize Pd catalysts on magnetic nanoparticles (FeO@SiO-Pd) for Suzuki couplings, achieving >90% recovery .
- Green Solvents : Replace DMF with Cyrene (dihydrolevoglucosenone) to improve sustainability without sacrificing yield .
Q. How can conflicting NMR data for tautomeric forms of thienopyrimidinones be analyzed?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
